
1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone is a chemical compound that belongs to the family of cyclohexadienones. It is also known as MCD ketone or MCDK. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. In
Wirkmechanismus
The mechanism of action of 1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of a carbonyl group and a double bond in its structure. It can also act as a chelating agent in metal-catalyzed reactions due to the presence of a cyclic diene system.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone. However, studies have shown that it exhibits low toxicity and does not cause any significant adverse effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone in lab experiments is its ease of synthesis and purification. It is also relatively inexpensive compared to other building blocks used in organic synthesis. However, one of the limitations is its low solubility in water, which makes it difficult to use in aqueous reactions.
Zukünftige Richtungen
There are several future directions for the research on 1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone. One of the areas of interest is the development of new synthetic methods for the preparation of this compound and its derivatives. Another area of interest is the exploration of its potential applications in the field of catalysis and materials science. Further studies are also needed to understand its mechanism of action and its potential use in pharmaceuticals.
Conclusion:
In conclusion, 1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone is a versatile compound that has potential applications in various fields of science. Its ease of synthesis and low toxicity make it an attractive building block for the synthesis of complex natural products and pharmaceuticals. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the field of catalysis and materials science.
Synthesemethoden
The synthesis method of 1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone involves the condensation reaction of 6-methyl-1,4-cyclohexadien-1-ol and acetyl chloride in the presence of a base catalyst such as pyridine. The reaction takes place at room temperature and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone has been extensively studied for its potential applications in various fields of science. In the field of organic chemistry, it has been used as a building block for the synthesis of complex natural products and pharmaceuticals. It has also been used as a ligand for the synthesis of metal complexes that exhibit interesting catalytic properties.
In the field of materials science, 1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone has been used as a precursor for the synthesis of novel polymers and copolymers. These materials exhibit unique properties such as high thermal stability, good mechanical properties, and excellent solubility in organic solvents.
Eigenschaften
CAS-Nummer |
121950-88-7 |
|---|---|
Produktname |
1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone |
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
1-(6-methylcyclohexa-1,4-dien-1-yl)ethanone |
InChI |
InChI=1S/C9H12O/c1-7-5-3-4-6-9(7)8(2)10/h3,5-7H,4H2,1-2H3 |
InChI-Schlüssel |
BDYPGUABXCFRMI-UHFFFAOYSA-N |
SMILES |
CC1C=CCC=C1C(=O)C |
Kanonische SMILES |
CC1C=CCC=C1C(=O)C |
Synonyme |
Ethanone, 1-(6-methyl-1,4-cyclohexadien-1-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



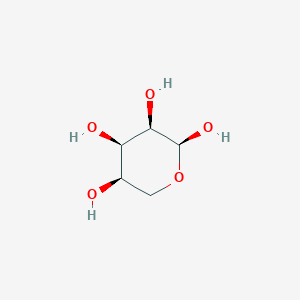
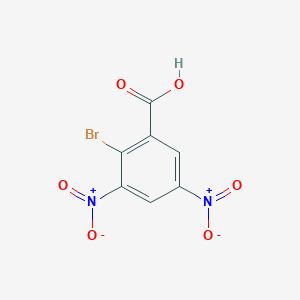
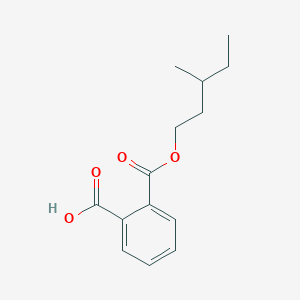

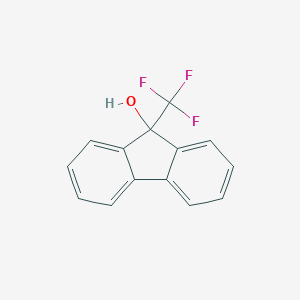
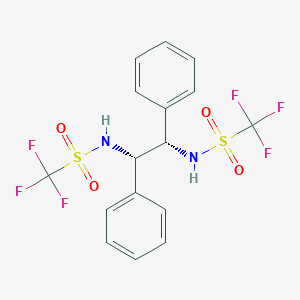
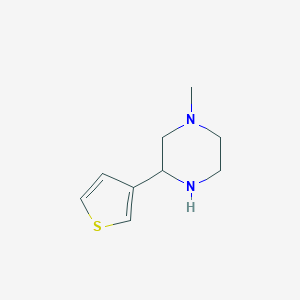
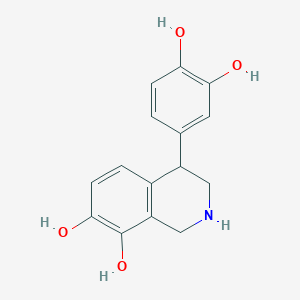
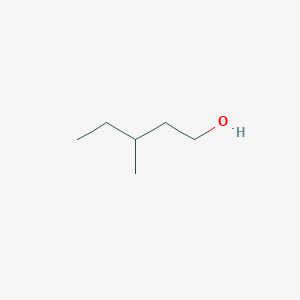
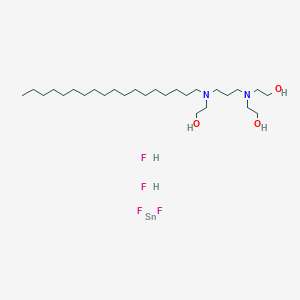
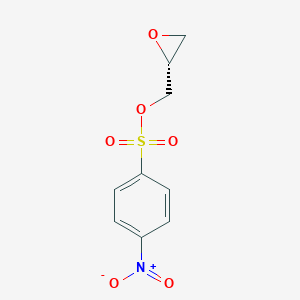
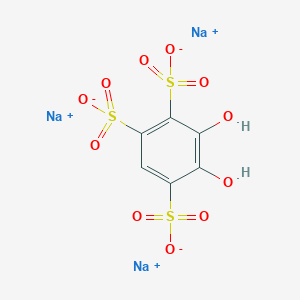
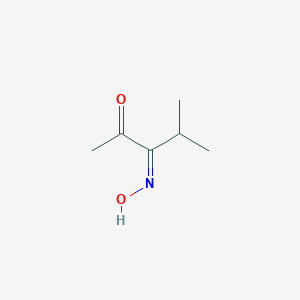
![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)